N-(4-phenylcyclohexyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide
Description
N-(4-phenylcyclohexyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a pyrrolidine ring, and a phenylcyclohexyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-(4-phenylcyclohexyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22(20-9-6-10-21(25-20)23(28)26-15-4-5-16-26)24-19-13-11-18(12-14-19)17-7-2-1-3-8-17/h1-3,6-10,18-19H,4-5,11-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJRVCHPCXCCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=N2)C(=O)NC3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylcyclohexyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One possible route includes:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the carboxamide group: This can be achieved by reacting the pyridine derivative with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.
Addition of the phenylcyclohexyl group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the phenylcyclohexyl moiety to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylcyclohexyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems, potentially as a ligand for receptors or enzymes.
Medicine: Exploring its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-phenylcyclohexyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylcyclohexyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide analogs: Compounds with similar structures but different substituents on the pyridine or phenylcyclohexyl rings.
Other pyridine carboxamides: Compounds with a pyridine ring and carboxamide group but different additional functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
